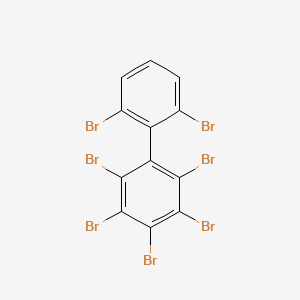
1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals where bromine atoms are substituted onto the biphenyl structure. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl.
Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Used as a flame retardant in various materials due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- involves its interaction with biological molecules. The bromine atoms on the biphenyl structure can interact with enzymes and receptors, potentially disrupting normal biological processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- can be compared with other brominated biphenyls such as:
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains fluorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another chlorinated biphenyl with a different substitution pattern.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated and fluorinated counterparts.
Eigenschaften
CAS-Nummer |
119264-57-2 |
|---|---|
Molekularformel |
C12H3Br7 |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-(2,6-dibromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H |
InChI-Schlüssel |
FDSVFTKTWCIQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)
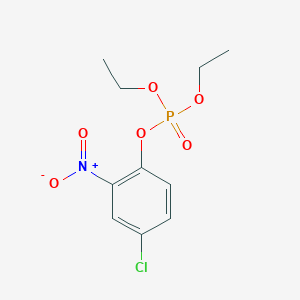
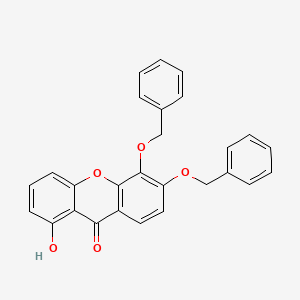
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


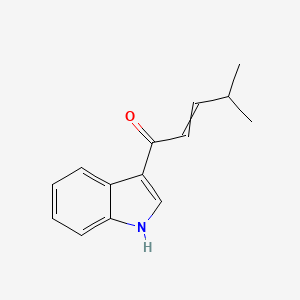
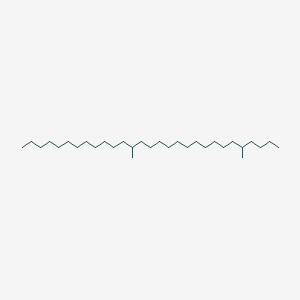
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

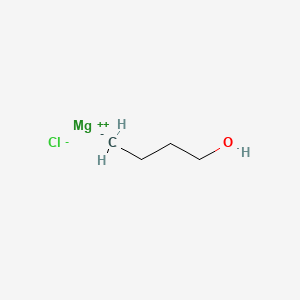
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
